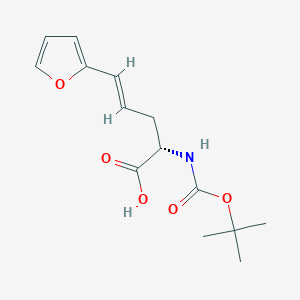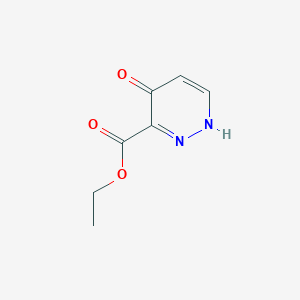
6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride is a complex organic compound that features a trifluoroacetyl group, a tetrahydro-naphthyridine ring, and a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride typically involves multiple steps:
Formation of the Tetrahydro-Naphthyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoroacetyl Group: This step often involves the use of trifluoroacetyl chloride in the presence of a base to facilitate the acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The trifluoroacetyl group can be reduced to a trifluoromethyl group under specific conditions.
Oxidation Reactions: The tetrahydro-naphthyridine ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, or sulfonate thioesters.
Reduction Products: The primary product is the trifluoromethyl derivative.
Oxidation Products: Oxidation can yield various functionalized derivatives of the naphthyridine ring.
Wissenschaftliche Forschungsanwendungen
6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of trifluoroacetyl and sulfonyl chloride groups with biological molecules.
Wirkmechanismus
The mechanism of action of 6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride depends on its specific application:
In Medicinal Chemistry: The trifluoroacetyl group can interact with biological targets, potentially inhibiting enzymes or receptors.
In Materials Science: The compound can form stable interactions with other molecules, contributing to the material’s overall properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroacetyl Chloride: A simpler compound with similar reactivity but lacking the naphthyridine and sulfonyl chloride groups.
Sulfonyl Chloride Derivatives: Compounds with similar reactivity due to the sulfonyl chloride group but different overall structures.
Uniqueness
6-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-sulfonyl chloride is unique due to the combination of its trifluoroacetyl, tetrahydro-naphthyridine, and sulfonyl chloride groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H8ClF3N2O3S |
|---|---|
Molekulargewicht |
328.70 g/mol |
IUPAC-Name |
6-(2,2,2-trifluoroacetyl)-7,8-dihydro-5H-1,6-naphthyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClF3N2O3S/c11-20(18,19)7-3-6-5-16(9(17)10(12,13)14)2-1-8(6)15-4-7/h3-4H,1-2,5H2 |
InChI-Schlüssel |
HIFMXZGNXXTFAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1N=CC(=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102413.png)

![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)

